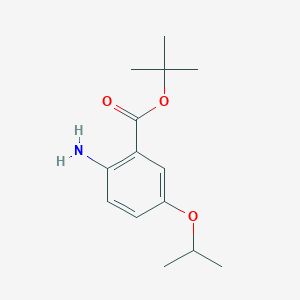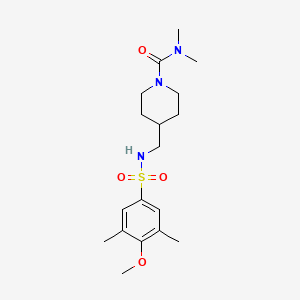
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one, also known as AMOZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolidinone antibiotics, which are known for their ability to inhibit bacterial protein synthesis. In recent years, AMOZ has gained attention for its potential use as a tool in the study of protein synthesis and its role in various biological processes.
作用機序
The mechanism of action of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one involves its binding to the ribosome and inhibition of protein synthesis. Specifically, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one binds to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids. By binding to this site, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one prevents the formation of new peptide bonds and inhibits protein synthesis.
Biochemical and Physiological Effects:
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to have a range of biochemical and physiological effects in various systems. In bacterial systems, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to inhibit the growth of a wide range of bacterial species, including those that are resistant to other antibiotics. In mammalian systems, 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one in lab experiments is its specificity for the ribosome and its ability to inhibit protein synthesis. This makes it a valuable tool for studying the mechanisms of protein synthesis and its regulation. However, one limitation of using 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is its potential toxicity and side effects, which can vary depending on the system being studied.
将来の方向性
There are several potential future directions for research on 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one and its applications in scientific research. One area of interest is the development of new analogs of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one that can be used to study different aspects of protein synthesis and its regulation. Another area of interest is the development of new methods for synthesizing 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one and other oxazolidinone antibiotics, which could lead to more efficient and cost-effective production of these compounds. Additionally, research on the potential therapeutic applications of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one in various diseases could lead to the development of new treatments and therapies.
合成法
The synthesis of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one involves the reaction of 3-(3-methoxyphenyl)glycidic acid with N-acetylglycine methyl ester in the presence of a base catalyst. The resulting product is then cyclized to form the oxazolidinone ring, which is the characteristic feature of this compound. The synthesis of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one is a multi-step process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
科学的研究の応用
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one has been used extensively in scientific research as a tool to study protein synthesis and its regulation. This compound has been shown to inhibit the activity of the bacterial ribosome, which is responsible for protein synthesis. By studying the effects of 5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one on the ribosome, researchers can gain insights into the mechanisms of protein synthesis and the factors that regulate this process.
特性
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-4-3-5-11(6-10)18-2/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUWJXLFROIEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylaminomethyl)-3-(3-methoxyphenyl)oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2946930.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2946932.png)

![6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946935.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2946936.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)




![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2946947.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)